molecular formula C15H19NO6 B12051744 4'-Isocyanatobenzo-15-crown-5 CAS No. 83935-62-0

4'-Isocyanatobenzo-15-crown-5

Katalognummer: B12051744
CAS-Nummer: 83935-62-0
Molekulargewicht: 309.31 g/mol
InChI-Schlüssel: YJNIAJAKNITJDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4’-Isocyanatobenzo-15-crown-5 is a chemical compound with the molecular formula C15H19NO6. It is a derivative of benzo-15-crown-5, a type of crown ether known for its ability to form stable complexes with various cations. The compound is characterized by the presence of an isocyanate group (-N=C=O) attached to the benzene ring of the crown ether structure. This unique structure allows it to interact with a variety of metal ions and organic molecules, making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Isocyanatobenzo-15-crown-5 typically involves a multi-step process:

Industrial Production Methods

Industrial production of 4’-Isocyanatobenzo-15-crown-5 follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high yield and purity. Techniques such as column chromatography and recrystallization are commonly employed to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

4’-Isocyanatobenzo-15-crown-5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wirkmechanismus

The mechanism of action of 4’-Isocyanatobenzo-15-crown-5 primarily involves its ability to form stable complexes with metal ions. The crown ether moiety provides a cavity that can encapsulate metal cations, stabilizing them through electrostatic interactions and coordination bonds. This complexation enhances the solubility and reactivity of the metal ions, facilitating various chemical and biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4’-Isocyanatobenzo-15-crown-5 is unique due to the presence of the isocyanate group, which allows it to undergo additional chemical reactions compared to its analogs. This functional group enhances its versatility in forming various derivatives and complexes, making it valuable in a broader range of applications .

Eigenschaften

CAS-Nummer

83935-62-0

Molekularformel

C15H19NO6

Molekulargewicht

309.31 g/mol

IUPAC-Name

17-isocyanato-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene

InChI

InChI=1S/C15H19NO6/c17-12-16-13-1-2-14-15(11-13)22-10-8-20-6-4-18-3-5-19-7-9-21-14/h1-2,11H,3-10H2

InChI-Schlüssel

YJNIAJAKNITJDO-UHFFFAOYSA-N

Kanonische SMILES

C1COCCOC2=C(C=C(C=C2)N=C=O)OCCOCCO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.